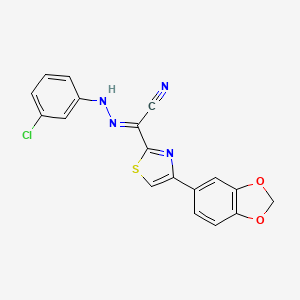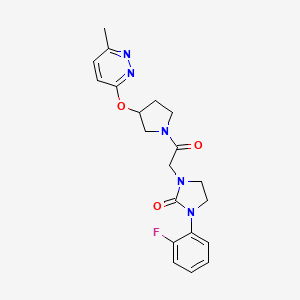![molecular formula C10H15Cl2N3 B2520678 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride CAS No. 2094634-89-4](/img/structure/B2520678.png)
2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride" is a derivative of pyrrolopyridine, which is a fused heterocyclic compound that has garnered interest due to its presence in various biologically active molecules. The papers provided do not directly discuss this compound but offer insights into the synthesis and reactions of related pyrrolopyridine derivatives.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives can be achieved through various methods. One approach is the three-component condensation of active methylene compounds, aldehydes, and amines, as described in the first paper. This method allows for the parallel synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, which are structurally related to the compound of interest . The second paper discusses a one-pot synthesis method for substituted pyrrolo[3,4-b]pyridine-4,5-diones, which involves the condensation of primary amines with specific acetamides, leading to a recyclization of the starting material . The third paper presents a Lewis acid-promoted cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, which can yield 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones when methylamine is used as the primary amine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is characterized by the presence of a pyrrolo ring fused to a pyridine ring. The papers do not provide specific details on the molecular structure of "this compound," but the general structure of related compounds suggests that the compound would exhibit similar aromatic and heterocyclic characteristics .
Chemical Reactions Analysis
The chemical reactions involving pyrrolopyridine derivatives are diverse. The first paper indicates that the reactivity of the substrates can be influenced by the presence of carboxylic groups or additional basic centers, which may require different solvents and reaction promoters . The second paper shows that the presence of an amine can lead to recyclization reactions, resulting in different pyrrolopyridine derivatives . The third paper suggests that the use of methylamine can lead to the formation of specific dione derivatives, hinting at the versatility of reactions that primary amines can undergo with these compounds .
Physical and Chemical Properties Analysis
While the papers do not provide specific physical and chemical properties of "this compound," they do offer insights into the properties of related compounds. For instance, the solubility of the compounds can be affected by the choice of solvent, as seen in the first paper where acetic acid and DMF are used for substrates with different reactivities . The stability and reactivity of these compounds can also be influenced by the presence of various functional groups, as indicated by the need for chlorotrimethylsilane as a reaction promoter in some cases . These properties are crucial for understanding the behavior and potential applications of the compound .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
The compound , 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride, is closely related to various pyrrolo and pyridine derivatives, which are prominent in various synthetic and catalytic applications.
One-Pot Synthesis and Transformations:
- A practical and convenient one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones has been established. This involves the reaction of primary amines with specific acetamides, leading to a recyclization of the starting material and formation of dihydropyrrolone derivatives as major reaction products (Melekhina et al., 2019).
Cascade Reactions and Formation of Complex Structures:
- A cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol in the presence of Lewis acid under mild conditions efficiently constructs 1,2-dihydropyridine-5,6-dicarboxylates. In certain cases, 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones are formed, showcasing the versatility and reactivity of these pyrrole-based structures (Yin et al., 2013).
Electrooptic and Nonlinear Optical Applications:
- Pyrrole-pyridine-based compounds have been synthesized and utilized in the fabrication of electrooptic films. The molecular architecture of these heterocyclic compounds significantly influences the film microstructure and optical/electrooptic response, indicating potential applications in optoelectronic devices (Facchetti et al., 2006).
Synthesis of Complex Heterocyclic Systems:
- The compound is related to pyrrolo[2,3-b]pyrazine derivatives, which upon reaction with nucleophilic reagents, lead to the formation of novel heterocyclic systems with a wide array of potential applications, such as in material science or as pharmacological agents (Volovenko & Dubinina, 2002).
Mecanismo De Acción
Target of Action
The primary target of 2-{5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-amine dihydrochloride is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with its targets, FGFRs, by inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the FGFRs, preventing the receptor from undergoing autophosphorylation and subsequent activation .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, survival, and migration .
Result of Action
The inhibition of FGFRs by this compound can lead to decreased cell proliferation and increased apoptosis . This can result in the reduction of tumor growth in cancers where FGFR signaling is aberrantly activated .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Similar compounds, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These compounds inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors .
Cellular Effects
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells .
Molecular Mechanism
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) .
Metabolic Pathways
Similar compounds have been reported to undergo multistep processes involving both oxidation and conjugation reactions .
Propiedades
IUPAC Name |
2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7-2-3-9-10(13-7)8(4-5-11)6-12-9;;/h2-3,6,12H,4-5,11H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQRANORIYYSJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)NC=C2CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]sulfonyl}acetamide](/img/structure/B2520595.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)
![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![3,4,5-trimethoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2520606.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)




![(2Z)-2-cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2520616.png)
